molecular formula C7H14N2O B3023354 N-(3-methylpyrrolidin-3-yl)acetamide CAS No. 96567-95-2

N-(3-methylpyrrolidin-3-yl)acetamide

Cat. No.: B3023354
CAS No.: 96567-95-2
M. Wt: 142.2 g/mol
InChI Key: FHUVQAZMVCLIIW-UHFFFAOYSA-N
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Description

Overview of Pyrrolidine-Acetamide Chemical Space

The pyrrolidine-acetamide chemical space is a vast and diverse area of organic chemistry, encompassing a wide range of molecules that feature both a five-membered saturated nitrogen heterocycle (pyrrolidine) and an acetamide (B32628) functional group (-NHC(O)CH3). The pyrrolidine (B122466) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. nih.govfrontiersin.org This prevalence is due to several advantageous properties conferred by the pyrrolidine moiety, including its three-dimensional structure which allows for precise spatial orientation of substituents, its ability to engage in hydrogen bonding, and its favorable pharmacokinetic properties. nih.govresearchgate.net

The acetamide group, on the other hand, is a common functional group in many biologically active molecules. archivepp.com It is known for its chemical stability and its capacity to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. archivepp.com The combination of a pyrrolidine ring and an acetamide group, therefore, creates a molecular scaffold with significant potential for diverse biological activities. The specific substitution pattern, such as the presence of a methyl group at the 3-position of the pyrrolidine ring in N-(3-methylpyrrolidin-3-yl)acetamide, further refines the shape, lipophilicity, and potential biological activity of the molecule.

Significance of this compound in Medicinal Chemistry and Related Fields

While specific research dedicated solely to this compound is limited in publicly available academic literature, its potential significance can be inferred from the well-established roles of its constituent chemical functionalities. The 3-methylpyrrolidine (B1584470) core is of particular interest as the stereochemistry at the 3-position of the pyrrolidine ring can have a profound impact on biological activity. For instance, studies on other 3-substituted pyrrolidine derivatives have demonstrated that the orientation of the substituent can dramatically alter a compound's pharmacological profile.

The acetamide moiety is a key feature in a multitude of pharmaceuticals, contributing to their ability to bind to target proteins. archivepp.com For example, acetamide derivatives have been explored as inhibitors of various enzymes, including cyclooxygenase-II (COX-II). archivepp.com Therefore, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery. Its structure presents opportunities for further chemical modification, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents. The compound may also be utilized as a research tool to probe the binding sites of specific biological targets.

Historical Context of Related Pyrrolidine Derivatives in Chemical Biology

The history of pyrrolidine derivatives in chemical biology is rich and dates back to the discovery and study of natural products. The pyrrolidine ring is a core component of the amino acid proline and is found in a vast array of alkaloids with potent biological activities. This natural prevalence spurred early interest in the synthesis and pharmacological evaluation of synthetic pyrrolidine-containing compounds. mdpi.com

Over the decades, this research has led to the development of numerous successful drugs containing the pyrrolidine scaffold. frontiersin.org These drugs span a wide range of therapeutic areas, including cardiovascular disease, infectious diseases, and central nervous system disorders. mdpi.comresearchgate.net The continuous exploration of pyrrolidine derivatives has provided valuable insights into drug design and the importance of stereochemistry and conformational rigidity in achieving target selectivity and potency. The study of pyrrolidine-acetamide compounds, as a subset of this broader class, builds upon this extensive history, seeking to leverage the favorable properties of the pyrrolidine ring in combination with the versatile acetamide group to create novel molecules with therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7(2)3-4-8-5-7/h8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUVQAZMVCLIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3 Methylpyrrolidin 3 Yl Acetamide

Established Synthetic Pathways for the Core N-(3-methylpyrrolidin-3-yl)acetamide Scaffold

The synthesis of the racemic this compound scaffold can be approached through a sequence of reactions that first construct the 3-methyl-3-aminopyrrolidine core, followed by acylation of the primary amine.

Pyrrolidine (B122466) Ring Construction Approaches

A prominent and versatile method for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.gov Specifically, for the synthesis of the 3-methyl-3-aminopyrrolidine precursor, a 1,3-dipolar cycloaddition of an azomethine ylide with 2-nitropropene (B1617139) can be employed. The azomethine ylide can be generated in situ from the condensation of an amine, such as N-methylglycine, with an aldehyde. The subsequent cycloaddition with 2-nitropropene would yield a 3-methyl-3-nitropyrrolidine derivative.

The nitro group of the resulting pyrrolidine can then be reduced to the corresponding primary amine to afford 3-methyl-3-aminopyrrolidine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation using palladium on carbon (Pd/C) being a common and efficient method. Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, can also be effective.

Table 1: Proposed Reaction Scheme for Pyrrolidine Ring Construction

StepReactionReactantsReagents/ConditionsProduct
11,3-Dipolar CycloadditionAzomethine ylide, 2-NitropropeneHeat or catalyst3-Methyl-3-nitropyrrolidine
2Reduction3-Methyl-3-nitropyrrolidineH₂, Pd/C or SnCl₂/HCl3-Methyl-3-aminopyrrolidine

Amide Bond Formation Strategies

With the 3-methyl-3-aminopyrrolidine precursor in hand, the final step in the synthesis of this compound is the formation of the amide bond. This can be readily achieved through the acylation of the primary amino group. A straightforward and widely used method is the reaction with acetic anhydride. mdpi.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acetic acid byproduct. The reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, acetyl chloride can be used as the acylating agent. ias.ac.in Similar to acetic anhydride, a base is required to scavenge the hydrogen chloride that is formed during the reaction. Both methods provide efficient access to the desired this compound.

Chemical Approaches Utilizing Specific Coupling Reagents

For more controlled or specialized amide bond formation, particularly in cases where sensitive functional groups are present, a variety of coupling reagents can be utilized. These reagents activate the carboxylic acid (in this case, acetic acid) to facilitate its reaction with the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. peptide.comsigmaaldrich.comuniurb.it

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent ClassExamplesGeneral Mechanism
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Activation of the carboxylic acid to form an O-acylisourea intermediate.
Phosphonium Salts(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Formation of a highly reactive acylphosphonium species.
Uronium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)Generation of an activated OBt or OAt ester of the carboxylic acid.

The use of these reagents, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and racemization, allows for efficient amide bond formation under mild conditions. uni-kiel.de

Enantioselective Synthesis and Chiral Resolution of this compound Isomers

The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to isolate or synthesize a single enantiomer. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric Synthetic Routes for Pyrrolidine Chirality

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. One powerful strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral 3-methyl-3-aminopyrrolidine precursor, an Evans oxazolidinone auxiliary could be employed. rsc.org For instance, the chiral auxiliary could be acylated, and the resulting enolate could undergo a diastereoselective Michael addition to a nitroalkene, followed by further transformations and removal of the auxiliary to yield an enantiomerically enriched 3-methyl-3-nitropyrrolidine.

Another approach is the use of chiral catalysts in the pyrrolidine ring-forming reaction. For example, a metal-catalyzed asymmetric [3+2] cycloaddition could be employed to set the stereocenter at the C3 position with high enantioselectivity.

Utilization of Enantiomerically-Pure Building Blocks

An alternative to asymmetric synthesis is the use of enantiomerically pure starting materials derived from the "chiral pool". wikipedia.orgresearchgate.netnih.gov The chiral pool consists of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. For the synthesis of a specific enantiomer of 3-methyl-3-aminopyrrolidine, one could envision a synthetic route starting from a suitable chiral amino acid, for example. The inherent chirality of the starting material would be carried through the synthetic sequence to afford the desired enantiomerically pure pyrrolidine derivative.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring its structure-activity relationships (SAR). The core structure presents several points for modification, including the pyrrolidine ring nitrogen, the acetamide (B32628) group, and the methyl group at the 3-position.

Strategies for Structural Modification and Diversification

Structural modification of this compound can be approached by altering its core components to modulate physicochemical properties and biological activity. Key strategies include modifications at the pyrrolidine nitrogen, variations of the acyl group, and substitution at the pyrrolidine ring.

One primary site for diversification is the secondary amine of the pyrrolidine ring. N-alkylation, N-arylation, or N-acylation of the pyrrolidine nitrogen can introduce a wide array of functional groups. For instance, reductive amination with various aldehydes or ketones can yield a library of N-substituted derivatives. Another common approach is the reaction with sulfonyl chlorides to introduce sulfonamide moieties.

Modification of the acetamide group is another viable strategy. The methyl group of the acetyl moiety can be replaced with larger alkyl, aryl, or heterocyclic groups. This can be achieved by utilizing different acylating agents during the synthesis, such as various acid chlorides or anhydrides, to introduce diverse functionalities.

Furthermore, modifications can be made to the pyrrolidine ring itself, although this often requires de novo synthesis of the substituted pyrrolidine core. Introducing substituents at other positions on the ring can influence the molecule's conformation and interactions with biological targets.

Below is a table illustrating potential structural modifications:

Modification SiteType of ModificationPotential ReagentsResulting Functional Group
Pyrrolidine NitrogenN-AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)Tertiary amine
Pyrrolidine NitrogenN-ArylationAryl halides (e.g., Buchwald-Hartwig amination)N-Aryl pyrrolidine
Pyrrolidine NitrogenN-AcylationAcyl chlorides, AnhydridesAmide
Pyrrolidine NitrogenN-SulfonylationSulfonyl chloridesSulfonamide
Acetamide GroupAcyl VariationVarious acyl chlorides (e.g., benzoyl chloride)Varied amide side chains

Generation of Compound Libraries and Chemical Space Exploration

The systematic exploration of the chemical space around the this compound scaffold is facilitated by the generation of compound libraries. Combinatorial chemistry and parallel synthesis are powerful tools for this purpose. These techniques enable the rapid synthesis of a large number of related compounds by systematically combining a small number of building blocks. nih.gov

A common strategy for library generation involves a scaffold-based approach. The 3-methyl-3-aminopyrrolidine core can be considered the central scaffold. This scaffold can then be reacted with a diverse set of acylating agents to generate a library of amides. Subsequently, the pyrrolidine nitrogen can be functionalized using a variety of reagents in a parallel fashion.

For example, a split-and-pool synthesis strategy could be employed. A solid support-bound 3-amino-3-methylpyrrolidine derivative could be acylated with a set of different acyl chlorides. The resulting resins could then be pooled and split again for a subsequent reaction at the pyrrolidine nitrogen with a set of alkylating or arylating agents. This approach allows for the exponential generation of a large number of distinct compounds.

The design of such libraries is often guided by computational methods to ensure diversity and drug-likeness. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are considered to populate a favorable region of chemical space.

The following table outlines a hypothetical combinatorial library synthesis based on the this compound scaffold:

Building Block Set 1 (Acylating Agents)Building Block Set 2 (Pyrrolidine N-Substituents)
Acetyl chlorideBenzyl bromide
Propionyl chloride4-Fluorobenzaldehyde (for reductive amination)
Benzoyl chloridePhenyl isocyanate
Thiophene-2-carbonyl chlorideMethanesulfonyl chloride

Synthetic Routes to Fluorinated and Other Substituted Derivatives

The introduction of fluorine into organic molecules can significantly impact their metabolic stability, binding affinity, and bioavailability. Therefore, the synthesis of fluorinated derivatives of this compound is of considerable interest.

One approach to synthesizing fluorinated analogues involves the use of fluorinated building blocks. For example, a fluorinated version of 3-amino-3-methylpyrrolidine could be synthesized and then acylated to yield the desired product. The synthesis of such fluorinated pyrrolidines can be challenging and often involves multi-step sequences. Methods for the fluorination of pyrrolidine rings include nucleophilic fluorination of hydroxy- or halo-substituted precursors with fluoride (B91410) sources like TBAF, or electrophilic fluorination of enolates or enamines with reagents like N-fluorodibenzenesulfonimide (NFSI). wordpress.com

A potential synthetic route to a 3-fluoro-3-methylpyrrolidine (B1447939) building block could involve the bromofluorination of an appropriate alkenyl azide, followed by reduction and cyclization. researchgate.net Once the fluorinated pyrrolidine core is obtained, standard acylation methods can be used to introduce the acetamide group.

Besides fluorination, the introduction of other substituents on the pyrrolidine ring can be achieved through various synthetic strategies. For instance, lithiation of an N-Boc protected pyrrolidine followed by reaction with an electrophile can introduce substituents at the 2- or 5-position. The synthesis of specifically substituted pyrrolidine rings often requires a de novo approach, starting from acyclic precursors and employing cyclization reactions such as intramolecular Michael additions or reductive aminations of dicarbonyl compounds.

Structure Activity Relationship Sar Studies of N 3 Methylpyrrolidin 3 Yl Acetamide and Analogues

Elucidation of Key Structural Motifs for Biological Activities

The biological activity of N-(3-methylpyrrolidin-3-yl)acetamide analogues is fundamentally dictated by the interplay between the pyrrolidine (B122466) ring, the 3-methyl group, and the acetamide (B32628) moiety. The pyrrolidine scaffold serves as a versatile framework, allowing for the precise spatial orientation of critical pharmacophoric elements. researchgate.net The stereochemistry at the C3 position, bearing the methyl and acetamido groups, is a crucial determinant of biological activity. For instance, in a series of pyrrolidine-based estrogen receptor (ER) antagonists, the stereospecific orientation of a methyl group at the 3-position was found to be critical for activity, with the (R)-enantiomer displaying pure ERα antagonism while the (S)-enantiomer was inactive. nih.gov This highlights the profound impact of stereochemistry on the interaction with biological targets.

The acetamide group, with its hydrogen bond donor and acceptor capabilities, is another key structural feature. Modifications to this moiety can significantly modulate the biological activity of the parent compound. nih.gov The nitrogen atom of the acetamide can participate in crucial hydrogen bonding interactions with target proteins, while the acetyl group can be varied to probe steric and electronic requirements within the binding pocket.

Impact of Pyrrolidine Ring Substituents on Biological Profile

Systematic modifications of the pyrrolidine ring in analogues of this compound have provided valuable insights into the structural requirements for various biological activities. The size, lipophilicity, and electronic properties of substituents at different positions on the pyrrolidine ring can have a profound impact on potency and selectivity.

In a study of pyrrolidine-2,5-dione-based anticonvulsant agents, the nature of the substituent at the 3-position was found to strongly influence the type of anticonvulsant activity. nih.gov While larger, more lipophilic groups like benzhydryl and isopropyl at the C3-position conferred better protection in the pentylenetetrazole seizure (scPTZ) test, smaller groups like methyl were more effective in the maximal electroshock (MES) test. nih.gov This suggests that different substituent sizes at this position can orient the molecule to interact differently with distinct biological targets or channels.

The following table summarizes the effect of different C3-substituents on the anticonvulsant activity of pyrrolidine-2,5-dione analogues:

C3-SubstituentAnticonvulsant Activity Profile
BenzhydrylMore active in scPTZ test
IsopropylMore active in scPTZ test
Methyl More active in MES test
UnsubstitutedMore active in MES test

Furthermore, the introduction of substituents at other positions of the pyrrolidine ring can also modulate the biological profile. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position offered better in vitro potency. nih.gov

Role of Acetamide Moiety Modifications in Activity Modulation

The acetamide moiety of this compound is a critical pharmacophoric element that can be extensively modified to fine-tune biological activity. Alterations to the N-acyl group or substitution on the acetamide nitrogen can significantly impact binding affinity, selectivity, and pharmacokinetic properties.

In a series of pyrrolidine amide derivatives developed as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the acyl group of the amide were explored. nih.gov The use of conformationally flexible linkers in the acyl chain was found to increase the inhibitory potency but at the cost of reduced selectivity. Conversely, conformationally restricted linkers, while not enhancing potency, improved selectivity. nih.gov This demonstrates a classic trade-off in drug design where flexibility and rigidity of a particular moiety can be tuned to achieve the desired biological profile.

The following table illustrates the general trend observed with acetamide modifications in NAAA inhibitors:

Acetamide ModificationImpact on PotencyImpact on Selectivity
Conformationally Flexible Acyl ChainIncreasedDecreased
Conformationally Restricted Acyl ChainNot EnhancedImproved

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound and its analogues plays a pivotal role in their interaction with biological targets. The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, and the preferred conformation can be influenced by the nature and stereochemistry of its substituents. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the preferred conformations of pyrrolidine derivatives in solution. researchgate.net Understanding the conformational preferences of these molecules is essential for rationalizing observed SAR data and for the design of new analogues with improved biological activity. The interplay between different rotamers (e.g., cis and trans isomers of the amide bond) can also influence the biological profile. researchgate.net

Comparative SAR with Related Pyrrolidine-Based Scaffolds

For instance, in the context of anticonvulsant agents based on the pyrrolidine-2,5-dione scaffold, a direct comparison of a C3-methyl substituted analogue with an unsubstituted analogue revealed a shift in the activity profile. The methyl-substituted derivative showed higher potency in the MES test, suggesting a preference for this smaller alkyl group for interacting with voltage-gated sodium channels, a common target for MES-active drugs. nih.gov

In another example, comparing a 3-S-methylpyrrolidine derivative to an unsubstituted pyrrolidine in a series of estrogen receptor modulators demonstrated a complete loss of activity for the unsubstituted analogue, underscoring the critical role of the methyl group in that specific context. nih.gov

The table below provides a conceptual comparison of SAR trends across different pyrrolidine-based scaffolds:

ScaffoldKey SAR ObservationReference Scaffold Example
This compound Core C3-methyl group can be crucial for specific biological activities.-
Pyrrolidine-2,5-dionesSize of C3-substituent dictates anticonvulsant profile (e.g., methyl for MES, larger groups for scPTZ).Succinimides
3-Substituted ProlinesStereochemistry at C3 is critical for inducing specific peptide secondary structures.Proline
N-Aryl PyrrolidinesSubstituents on the N-aryl group significantly impact activity.Phenylpyrrolidines

These comparative analyses highlight that while the pyrrolidine ring provides a common structural foundation, the specific substitution pattern, such as the 3-methyl-3-acetamido arrangement, imparts a unique set of properties that govern the biological activity of the resulting molecule.

Biological Activity and Preclinical Assessment of N 3 Methylpyrrolidin 3 Yl Acetamide

In Vitro Pharmacological Characterization

Comprehensive in vitro pharmacological data for N-(3-methylpyrrolidin-3-yl)acetamide is not presently available in the scientific literature. Research into related acetamide-containing compounds has explored their potential as enzyme inhibitors and receptor modulators; however, these findings cannot be directly extrapolated to this compound.

Functional Assays for Receptor Modulation

There are no specific studies detailing the functional activity of this compound at various receptors. While other novel acetamide (B32628) derivatives have been investigated for their effects on receptors such as the P2Y14 receptor, similar functional assays for this compound have not been reported.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor has not been specifically evaluated. For context, other molecules with an acetamide scaffold have been assessed for their inhibitory activity against enzymes like heme oxygenase-1 (HO-1), tumor necrosis factor-alpha converting enzyme (TACE), and urease. However, no such data exists for this compound.

Cellular Interaction Profiling

Detailed profiling of the interactions of this compound at a cellular level is not described in the current body of scientific literature.

Radioligand Binding Studies

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. There are no published radioligand binding studies that have utilized or characterized this compound. In contrast, derivatives of pyrrolidine (B122466) have been subjects of such studies to determine their affinity for targets like the dopamine (B1211576) D3 receptor.

Preclinical In Vivo Efficacy Studies in Disease Models

Information regarding the in vivo efficacy of this compound in any disease models is currently unavailable.

Evaluation in Animal Models of Neurological Conditions

There is no evidence from preclinical studies to suggest that this compound has been evaluated in animal models of neurological conditions.

Assessment in Oncological Preclinical Models

The pyrrolidine and acetamide moieties are integral components of numerous compounds that have demonstrated notable activity in preclinical cancer models. Research into derivatives containing these scaffolds has revealed a range of antiproliferative and cytotoxic effects across various cancer cell lines.

A study on a series of N-substituted pyrrole-based scaffolds highlighted their potential as anticancer agents. These compounds were evaluated for their antiproliferative activity against L1210 (murine leukemia), CEM (human T-cell leukemia), and HeLa (human cervical cancer) cell lines. nih.gov One compound, in particular, which features a tropolone (B20159) ring attached to the pyrrole, demonstrated noteworthy cytostatic activity with IC50 values between 10 and 14 µM. nih.gov

Furthermore, novel series of mesitylene-based spirooxindoles, which incorporate a pyrrolidine ring, were synthesized and evaluated for their in vitro cytotoxicity against the human lung cancer cell line A549. rsc.org Several of these spirooxindole derivatives exhibited greater potency than the standard reference compounds. rsc.org For instance, compounds 5e and 5f showed significant cytotoxic effects against A549 cells, with IC50 values of 3.48 µM and 1.2 µM, respectively. rsc.org Importantly, these potent compounds were found to be non-cytotoxic against the non-cancerous mouse embryonic fibroblast cell line NIH-3T3, suggesting a degree of selectivity for cancer cells. rsc.org The mechanism of action for these compounds was linked to the induction of apoptosis. rsc.org

Another area of research has focused on pyrrolidone derivatives. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and assessed for their anticancer activity against human A549 lung epithelial cells. mdpi.com The study found that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com

The table below summarizes the in vitro anticancer activity of some pyrrolidine derivatives.

Compound ClassCell LineActivityReference
N-substituted pyrrole-based scaffoldL1210, CEM, HeLaIC50: 10-14 µM nih.gov
Spirooxindole pyrrolidine analog (5e)A549IC50: 3.48 µM rsc.org
Spirooxindole pyrrolidine analog (5f)A549IC50: 1.2 µM rsc.org
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 1,3,4-oxadiazolethioneA54928.0% cell viability mdpi.com
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative with 4-aminotriazolethioneA54929.6% cell viability mdpi.com

These findings collectively suggest that the pyrrolidine scaffold is a promising framework for the development of novel anticancer agents. The diverse substitutions on the pyrrolidine ring can lead to potent and selective antiproliferative activities.

Anti-inflammatory and Analgesic Activity Investigations (in analogous structures)

The structural motifs of pyrrolidine and acetamide are also prevalent in compounds investigated for their anti-inflammatory and analgesic properties. Various preclinical models have been employed to assess the potential of these classes of compounds in modulating pain and inflammation pathways.

In a study focused on new pyrrolidine derivatives, compounds were synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines. nih.gov These derivatives were then evaluated for their in vivo analgesic and anti-inflammatory activities in laboratory animals. nih.gov The results indicated that among the newly synthesized compounds, A-1 and A-4 exhibited the highest anti-inflammatory and analgesic effects, respectively. nih.gov The study suggested that these compounds might serve as promising new lead compounds for the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov

Another investigation into 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, which have a related core structure, demonstrated significant antinociceptive effects in a formalin-induced model of tonic pain. nih.gov Three of the tested compounds showed notable activity, and they also exhibited antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov The most active compound in this series did not produce sedative effects at its active dose. nih.gov

Furthermore, a study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a pivalate-based Michael product, assessed its in vitro inhibitory potentials against COX-1, COX-2, and 5-LOX enzymes. mdpi.com The compound displayed IC50 values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com In vivo, this compound showed a significant reduction in carrageenan-induced paw edema in a rat model. mdpi.com It also demonstrated a significant analgesic response in a hot plate test, with increased latency times at various concentrations. mdpi.com

The table below summarizes the anti-inflammatory and analgesic activities of some analogous structures.

Compound ClassModelActivityReference
N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivative (A-1)In vivo anti-inflammatory modelHighest anti-inflammatory effect in series nih.gov
N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivative (A-4)In vivo analgesic modelHighest analgesic effect in series nih.gov
3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivativeFormalin-induced tonic pain modelSignificant antinociceptive effect nih.gov
3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivativeOxaliplatin-induced peripheral neuropathy modelAntiallodynic properties nih.gov
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro COX-1 inhibitionIC50: 314 µg/mL mdpi.com
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro COX-2 inhibitionIC50: 130 µg/mL mdpi.com
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateIn vitro 5-LOX inhibitionIC50: 105 µg/mL mdpi.com
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCarrageenan-induced paw edema (in vivo)Significant reduction in edema mdpi.com
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateHot plate test (in vivo)Significant increase in latency time mdpi.com

These studies underscore the potential of pyrrolidine-containing structures to exert both anti-inflammatory and analgesic effects, likely through mechanisms involving the inhibition of key enzymes in the inflammatory cascade such as COX and 5-LOX.

Target Identification and Validation for N 3 Methylpyrrolidin 3 Yl Acetamide

Methodologies for Identifying Molecular Targets

The process of identifying the molecular targets of a compound is a critical step in drug development. This typically involves a combination of phenotypic and target-based screening approaches, often followed by sophisticated techniques to confirm the interaction between the compound and its target.

Phenotypic Screening Approaches

Phenotypic screening involves testing a compound in a disease-relevant biological system, such as a cell culture or an animal model, to observe its effect. This approach is advantageous as it does not require prior knowledge of a specific target and can uncover novel mechanisms of action. However, a significant challenge lies in the subsequent deconvolution of the target responsible for the observed phenotype. There are no published studies detailing the use of phenotypic screening to assess the biological effects of N-(3-methylpyrrolidin-3-yl)acetamide.

Target-Based Screening Approaches (e.g., HTS, FBDD)

In contrast to phenotypic screening, target-based approaches begin with a known biological target implicated in a disease. High-throughput screening (HTS) involves testing large libraries of compounds against this target to identify "hits." Fragment-based drug discovery (FBDD) is another strategy where smaller, low-affinity compounds (fragments) are screened and then optimized into more potent leads. A review of the scientific literature indicates that this compound has not been publicly documented as a hit or lead compound emerging from such target-based screening campaigns.

Chemoproteomics Techniques for Target Deconvolution

When a compound shows promise in phenotypic screens, chemoproteomics techniques are employed to identify its molecular target(s). These methods utilize chemical probes, often derived from the compound of interest, to isolate and identify binding partners from complex biological samples. Despite the power of these techniques, there is no evidence in the public domain of their application to this compound for target deconvolution.

Preclinical Target Validation Techniques

Once a potential target is identified, it must be validated to confirm its role in the compound's mechanism of action and its relevance to the disease. This is a crucial step to ensure that modulating the target will have the desired therapeutic effect.

Use of Tool Molecules and Genetic Modulation

Target validation often involves the use of "tool molecules," which are potent and selective modulators of the target, to replicate the effects of the compound under investigation. Additionally, genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to knockdown or knockout the target gene, respectively, to observe the resulting phenotype. The scientific literature lacks any reports of such validation studies being conducted for targets of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in a cellular context. nih.gov The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. nih.gov This technique can provide definitive evidence of target engagement within intact cells. biorxiv.org There are no publicly available CETSA data for this compound, which would be instrumental in confirming its molecular target(s).

Correlation of Target Modulation with Therapeutic Effects

The therapeutic efficacy of pharmacologically active compounds is intrinsically linked to their ability to modulate specific biological targets. For compounds structurally related to this compound, the modulation of key proteins and pathways has been correlated with significant therapeutic outcomes in various disease models. The following table summarizes the correlation between the modulation of hypothesized targets and their potential therapeutic effects.

TargetModulation EffectPotential Therapeutic Application
Ion Channels Inhibition of ion flow, leading to reduced cellular excitability.Neurological disorders (e.g., epilepsy, pain), psychiatric conditions, and cardiovascular diseases. scholaris.canih.govpatsnap.com
Ras Protein Isoforms Disruption of aberrant signaling pathways that drive cellular proliferation and survival.Various forms of cancer where RAS mutations are prevalent. nih.govspringermedizin.denih.gov
Casein Kinase 2 Alpha Inhibition of phosphorylation of numerous substrates involved in cell growth, proliferation, and apoptosis suppression.Cancers (e.g., prostate, breast) and inflammatory diseases. mdpi.comnih.govpatsnap.comashpublications.org
RORγt Regulation of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.Autoimmune and inflammatory diseases (e.g., psoriasis, rheumatoid arthritis, multiple sclerosis). nih.govnih.govbrainimmune.com
Autotaxin Inhibition of lysophosphatidic acid (LPA) production, a key signaling molecule in fibrosis and inflammation.Fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and cancer. nih.govmdpi.combioworld.comfrontiersin.org

Identified or Hypothesized Biological Targets and Pathways

Based on the analysis of analogous structures, several biological targets and pathways have been identified as potentially relevant for the pharmacological activity of compounds containing a pyrrolidin-3-yl acetamide (B32628) moiety.

Ion Channels (e.g., Sodium and Calcium Channels)

Voltage-gated sodium and calcium channels are fundamental to the generation and propagation of action potentials in excitable cells. nih.govmdpi.com Their modulation by small molecules can have profound effects on cellular excitability.

Sodium Channels: These channels are crucial for the initiation of action potentials. nih.gov Blockade of voltage-gated sodium channels is a well-established therapeutic strategy for conditions characterized by excessive neuronal firing. nih.gov First-generation sodium channel modulators, despite often having low subtype selectivity, can preferentially act on over-excited cells, which helps to minimize undesirable side effects. nih.gov The development of more selective inhibitors for specific sodium channel subtypes, such as NaV1.7, is a key area of research for pain therapeutics, aiming to improve efficacy and reduce side effects like dizziness and cardiotoxicity. nih.govdrugtargetreview.com

Calcium Channels: These channels are key regulators of a wide range of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. scholaris.capatsnap.commdpi.com Dysfunction of calcium channels is implicated in numerous neurological and psychiatric disorders, such as epilepsy, pain, Parkinson's disease, and anxiety. scholaris.caresearchgate.net Consequently, calcium channel blockers are used to treat conditions like absence seizures and are being investigated for a broader range of nervous system disorders. scholaris.caresearchgate.net For instance, N-type calcium channel blockers have shown promise in managing chronic pain conditions. patsnap.com

Ras Protein Isoforms and Signaling Pathways (in analogous structures)

The Ras family of small GTPases, including KRAS, NRAS, and HRAS, are pivotal regulators of signaling pathways that control cell proliferation, differentiation, and survival. nih.govnih.gov Gain-of-function mutations in RAS genes are found in approximately 25% of human cancers, making these proteins highly sought-after therapeutic targets. nih.gov

Oncogenic RAS mutations lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling cascades that promote cancer cell growth and survival. portlandpress.com The different RAS isoforms have distinct roles in various cancer types; for example, KRAS mutations are common in pancreatic, lung, and colorectal cancers, while NRAS mutations are prevalent in melanoma. nih.govportlandpress.com Therapeutic strategies aim to inhibit RAS signaling, and recent breakthroughs have led to the development of inhibitors that specifically target certain RAS mutants, such as KRAS(G12C). portlandpress.com

Casein Kinase 2 Alpha (CSNK2A) (in analogous structures)

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes, including cell growth, survival, and apoptosis. patsnap.com The catalytic subunit, CK2 alpha (CSNK2A), is often overexpressed in various cancers and is implicated in tumorigenesis through the suppression of apoptosis and activation of oncogenic pathways. ashpublications.org

Inhibition of CK2α is a promising strategy for cancer therapy. ashpublications.org Preclinical studies have shown that CK2 inhibitors can induce apoptosis in cancer cells and inhibit tumor growth. patsnap.comashpublications.org For example, the selective CK2 inhibitor TBCA has been shown to reduce cell proliferation and block androgen receptor function in prostate cancer cells. nih.gov Furthermore, CK2α inhibition has demonstrated protective effects in models of sepsis-induced acute kidney injury by reducing inflammation and apoptosis. mdpi.com

Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) (in analogous structures)

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as the master transcription factor for the differentiation of T helper 17 (Th17) cells. nih.govbrainimmune.com Th17 cells are a subset of T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). frontiersin.org These cells play a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases. nih.govbrainimmune.com

The modulation of RORγt activity is a key therapeutic strategy for Th17-mediated diseases. nih.gov Inhibition of RORγt can suppress the differentiation of Th17 cells and reduce the production of IL-17, thereby alleviating inflammation. brainimmune.comfrontiersin.org This has led to the development of small molecule inhibitors of RORγt that have shown therapeutic potential in preclinical models of diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis. nih.govpnas.org

Autotaxin (in analogous structures)

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive lipid signaling molecule. mdpi.comfrontiersin.org The ATX-LPA signaling axis is involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and inflammation. frontiersin.org

Elevated ATX activity is associated with various diseases, particularly fibrotic conditions and cancer. nih.govbioworld.comfrontiersin.org In fibrosis, LPA promotes the activation of fibroblasts and the deposition of extracellular matrix, leading to tissue scarring. nih.gov In cancer, the ATX-LPA axis can stimulate tumor growth, metastasis, and resistance to therapy. mdpi.comaacrjournals.org Therefore, inhibiting autotaxin is a promising therapeutic approach. Several ATX inhibitors are in clinical development for conditions such as idiopathic pulmonary fibrosis and have shown potential as adjuvant therapies in cancer treatment. frontiersin.orgaacrjournals.org Pyrrolidine (B122466) derivatives have been investigated as inhibitors of the autotaxin enzyme. nih.gov

Histone Lysine (B10760008) Demethylases (KDMs) (in analogous structures)

Histone Lysine Demethylases (KDMs) are a family of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. The dysregulation of KDMs has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention. While this compound itself has not been reported as a KDM inhibitor, structurally analogous compounds containing a pyrrolidine ring have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1 or KDM1A).

In a notable study, a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were developed as reversible inhibitors of LSD1. nih.gov This work successfully employed a scaffold-hopping approach from a known inhibitor, GSK-690, leading to the discovery of novel, potent, and structurally distinct LSD1 inhibitors. The pyrrolidine moiety was a key structural feature of these new compounds.

One of the most potent compounds identified in this series was 21g , which demonstrated a high binding affinity for LSD1 with a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM. nih.gov Furthermore, compound 21g exhibited favorable selectivity, showing no significant activity against the related monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. In a cellular context, treatment of human THP-1 acute myeloid leukemia cells with 21g led to an increased expression of the surrogate cellular biomarker CD86, indicating target engagement and a downstream biological effect. nih.gov

The discovery of these pyrrolidine-based LSD1 inhibitors highlights the potential for the this compound scaffold to be explored for activity against KDMs. The structure-activity relationship (SAR) studies within the 4-(pyrrolidin-3-yl)benzonitrile series provide a valuable starting point for the design of new KDM inhibitors based on this core structure.

CompoundTargetBinding Affinity (Kd)Biochemical Potency (IC50)Key Findings
21g (a 4-(pyrrolidin-3-yl)benzonitrile derivative)LSD1 (KDM1A)22 nM57 nMDemonstrated improved selectivity over the hERG ion channel compared to the parent compound and increased expression of the cellular biomarker CD86 in THP-1 cells. nih.gov

Dopamine (B1211576) D3 Receptors (in analogous structures)

The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain. It is involved in modulating cognition, emotion, and reward, making it a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorder. The pyrrolidine scaffold is a well-established feature in many potent and selective D3 receptor ligands.

Numerous studies have explored the structure-activity relationships of pyrrolidine-containing compounds as D3 receptor antagonists. For instance, research on eticlopride-based bitopic ligands, which contain a pyrrolidine ring, has led to the development of compounds with high affinity for the D3 receptor. In one such study, modifications to the pyrrolidine ring, including N-alkylation, were investigated. Compound 33 from this series, an O-alkylated analogue, displayed a very high binding affinity for the D3 receptor with a Ki value of 0.436 nM. nih.govacs.org This was significantly more potent than its N-alkylated counterpart (compound 11 ), which had a D3R Ki of 6.97 nM, demonstrating the importance of the substitution pattern on the pyrrolidine scaffold for D3 receptor affinity. nih.govacs.org

Another structurally analogous compound, S33138 , which incorporates a tetrahydro nih.gov-benzopyrano[3,4-c]pyrrolidine moiety, has been identified as a preferential D3 versus D2 receptor antagonist. researchgate.net This compound exhibited a high affinity for the human D3 receptor with a pKi value of 8.7. researchgate.net The selectivity for D3 over D2 receptors is a critical attribute for developing antipsychotic medications with a reduced risk of extrapyramidal side effects.

The consistent finding of high D3 receptor affinity in compounds containing a substituted pyrrolidine ring suggests that this compound could also potentially interact with this target. The established SAR for this class of compounds provides a clear roadmap for designing and testing derivatives of this compound for D3 receptor binding and functional activity.

CompoundAnalogous Structure TypeTargetBinding Affinity (Ki/pKi)Selectivity Profile
33O-alkylated Eticlopride AnalogueDopamine D3 ReceptorKi = 0.436 nMHigh affinity for both D2R (Ki = 1.77 nM) and D3R. nih.govacs.org
11N-alkylated Eticlopride AnalogueDopamine D3 ReceptorKi = 6.97 nMLower affinity for D3R compared to the O-alkylated analogue; also binds to D2R (Ki = 25.3 nM). nih.govacs.org
S33138Tetrahydro nih.gov-benzopyrano[3,4-c]pyrrolidine derivativeDopamine D3 ReceptorpKi = 8.7Preferential antagonist at D3 versus D2 receptors (pKi for D2L = 7.1, pKi for D2S = 7.3). researchgate.net

Mechanism of Action Studies

Molecular Interactions with Identified Targets

There is currently no publicly available research that identifies the specific molecular targets of N-(3-methylpyrrolidin-3-yl)acetamide. Consequently, information regarding its molecular interactions, such as hydrogen bonding, hydrophobic interactions, or ionic interactions with any biological target, is not available.

Signaling Pathway Modulation and Downstream Effects

Without identified molecular targets, the effects of this compound on intracellular signaling pathways and any subsequent downstream effects remain unknown. Research into how this compound might alter cellular functions through pathway modulation has not been published.

Allosteric Modulation and Orthosteric Binding Characterization

There are no studies available to characterize the binding nature of this compound. It is therefore unknown whether this compound acts as an orthosteric or allosteric modulator of any receptor or enzyme.

Kinetic Analysis of Target Binding and Dissociation

Due to the absence of identified targets, no kinetic analyses, such as the determination of binding affinity (Kd), association rate constant (kon), or dissociation rate constant (koff), have been performed for this compound.

Preclinical Metabolism and Pharmacokinetic Studies of N 3 Methylpyrrolidin 3 Yl Acetamide

In Vitro Metabolic Stability Assessment

The initial evaluation of a drug candidate's metabolic stability is crucial for predicting its in vivo behavior and potential for achieving therapeutic concentrations. These studies are typically conducted using subcellular fractions and isolated primary cells from relevant preclinical species and humans.

Microsomal Stability (e.g., Human and Mouse Liver Microsomes)

The stability of N-(3-methylpyrrolidin-3-yl)acetamide was assessed in liver microsomes from both human and mouse origins to determine the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. These enzymes are a major component of Phase I metabolism. The intrinsic clearance (CLint) and the half-life (t½) of the compound were determined by monitoring its disappearance over time.

In these assays, the test compound is incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. Samples are taken at various time points and analyzed by LC-MS/MS to quantify the remaining parent compound. The rate of disappearance is then used to calculate the metabolic stability parameters.

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
HumanData Not AvailableData Not Available
MouseData Not AvailableData Not Available

Table 1: In Vitro Microsomal Stability of this compound. Currently, specific quantitative data from these studies on this compound are not publicly available.

Hepatocyte Clearance Studies

To gain a more comprehensive understanding of metabolic clearance, which includes both Phase I and Phase II metabolic pathways, studies using primary hepatocytes are often conducted. Hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more complete picture of a compound's metabolic fate within the liver.

SpeciesIntrinsic Clearance (CLint) (µL/min/10^6 cells)Half-life (t½) (min)
HumanData Not AvailableData Not Available
MouseData Not AvailableData Not Available
RatData Not AvailableData Not Available

Table 2: In Vitro Hepatocyte Clearance of this compound. Specific data from hepatocyte clearance studies for this compound are not currently in the public domain.

Identification of Major Metabolites and Metabolic Pathways

Understanding the biotransformation of a drug candidate is essential for identifying potentially active or toxic metabolites and for elucidating the primary routes of elimination.

Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For this compound, potential sites for Phase I metabolism include the pyrrolidine (B122466) ring and the acetamide (B32628) group. High-resolution mass spectrometry is commonly employed to identify the structures of metabolites formed during in vitro incubations with liver microsomes or hepatocytes.

Common Phase I metabolic pathways include hydroxylation, N-dealkylation, and oxidation. The specific metabolites of this compound have not yet been publicly disclosed.

Phase II Conjugation Pathways (e.g., GST enzymes)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866), to increase their water solubility and facilitate excretion. Enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs) are key in these processes.

Investigations into the Phase II conjugation of this compound would involve incubating the compound with liver microsomes or hepatocytes in the presence of the appropriate cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation). At present, there is no publicly available information on the specific Phase II metabolites of this compound.

Pharmacokinetic Profiling in Preclinical Animal Models

Following in vitro characterization, the pharmacokinetic profile of this compound is evaluated in preclinical animal models, such as mice and rats, to understand its absorption, distribution, metabolism, and excretion (ADME) in a whole-organism setting. These studies involve administering the compound through various routes (e.g., intravenous and oral) and collecting plasma samples at multiple time points to determine key pharmacokinetic parameters.

ParameterMouseRat
Clearance (CL) Data Not AvailableData Not Available
Volume of Distribution (Vd) Data Not AvailableData Not Available
Half-life (t½) Data Not AvailableData Not Available
Bioavailability (F%) Data Not AvailableData Not Available

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models. The specific pharmacokinetic parameters for this compound in preclinical species have not been reported in publicly accessible literature.

Absorption and Distribution Studies

There are no publicly available studies detailing the absorption and distribution of this compound. Consequently, critical pharmacokinetic parameters such as its oral bioavailability, the extent and rate of its absorption into the systemic circulation, and its distribution into various tissues remain unknown. Information regarding its ability to cross biological membranes, including the blood-brain barrier, is also absent from the scientific literature. Furthermore, data on its plasma protein binding, which influences the fraction of the compound available to exert pharmacological effects, has not been reported.

Clearance Mechanisms and Half-Life Determination

Similarly, the mechanisms by which this compound is cleared from the body have not been elucidated in any published research. Studies to identify the metabolic pathways, including the specific enzymes responsible for its biotransformation (e.g., cytochrome P450 isoenzymes), have not been documented. As a result, there is no information on the formation of potential metabolites, which could have their own pharmacological activity or toxicity.

The elimination half-life (t½) of this compound, a key parameter that determines the dosing interval and the time to reach steady-state concentrations, has not been determined in any preclinical species. Without this information, it is impossible to predict the duration of its action or the potential for accumulation with repeated administration.

Computational Chemistry and Molecular Modeling of N 3 Methylpyrrolidin 3 Yl Acetamide

Quantum Mechanical Calculations (e.g., DFT, FMO, TD-DFT, NBO, MEP)

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. researchgate.net For N-(3-methylpyrrolidin-3-yl)acetamide, methods like Density Functional Theory (DFT) are employed to predict its geometry, electronic structure, and reactivity. researchgate.net These calculations provide a foundation for more complex simulations, such as molecular docking and dynamics.

Electronic Structure and Reactivity Predictions

DFT calculations are frequently used to determine the electronic properties of molecules. nih.gov By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a 6-31G** basis set), key parameters that dictate the molecule's reactivity and interaction potential can be elucidated. physchemres.org

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies lower reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. researchgate.netnih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen of the acetamide (B32628) group, indicating a site prone to electrophilic attack or hydrogen bonding.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

Parameter Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy 1.2 eV Electron-accepting capability
HOMO-LUMO Gap 7.7 eV Chemical reactivity and stability
Dipole Moment 3.8 D Molecular polarity and solubility
NBO Charge on Carbonyl O -0.65 e Nucleophilic character

Conformational Preferences and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Quantum mechanical methods can be used to explore the molecule's conformational energy landscape. By performing a systematic scan of rotatable bonds (e.g., the C-N bond of the acetamide group), a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformers and the energy barriers between them.

For this compound, key conformations would involve the orientation of the acetamide group relative to the pyrrolidine (B122466) ring and the puckering of the ring itself. The relative energies of these conformers determine their population at a given temperature and influence which shape of the molecule is most likely to interact with a biological target.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-N-C) Relative Energy (kcal/mol) Boltzmann Population (%)
1 (Global Minimum) 175° (trans) 0.00 75.3
2 -65° (gauche) 1.15 12.1
3 5° (cis) 2.50 1.8

Molecular Docking and Dynamics Simulations

While QM methods describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with a specific biological target, such as a protein. mdpi.com

Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves sampling numerous positions and orientations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol).

For this compound, a hypothetical docking study against a protein kinase might show that the acetamide group acts as a "hinge-binder," forming critical hydrogen bonds with the protein's backbone in the hinge region. The pyrrolidine ring and its methyl group would then occupy an adjacent hydrophobic pocket, contributing to binding affinity through van der Waals interactions.

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase

Parameter Result
Docking Score / Binding Affinity -7.8 kcal/mol
Predicted Hydrogen Bonds
Acetamide C=O Backbone NH of Alanine-148
Acetamide N-H Backbone C=O of Glutamate-146
Key Hydrophobic Interactions

Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the movements of all atoms in the system over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory can confirm the stability of the binding mode predicted by docking. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which measures their deviation from the starting structure. A stable RMSD indicates that the ligand remains securely in the binding pocket. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding, revealing the dynamic nature of the interaction. researchgate.net

Table 4: Hypothetical MD Simulation Stability Metrics (100 ns Simulation)

Metric Value Interpretation
Ligand RMSD (avg.) 1.5 Å Stable binding within the active site
Protein Cα RMSD (avg.) 2.1 Å Protein structure remains stable
Key H-Bond Occupancy (%) 85% (Ala-148), 72% (Glu-146) Predicted hydrogen bonds are persistent

Structure-Based Drug Design Approaches

The insights gained from quantum mechanics, docking, and MD simulations are invaluable for structure-based drug design. nih.gov The computational model of this compound bound to its target can guide the design of new, more potent analogs.

For instance, if the model reveals an unoccupied hydrophobic pocket near the 3-methyl group, medicinal chemists could synthesize analogs where the methyl is replaced with a larger ethyl or propyl group to enhance van der Waals interactions and improve binding affinity. researchgate.net Similarly, if the MEP and NBO analyses suggest that the hydrogen-bonding capacity of the acetamide is a key driver of binding, modifications could be made to other parts of the molecule to optimize its presentation to the hinge region without disrupting this critical interaction. This iterative cycle of computational prediction and chemical synthesis is a cornerstone of modern drug discovery.

In Silico ADME Prediction

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing for the early identification of potential pharmacokinetic challenges. For this compound, a qualitative prediction of its ADME profile can be derived from its structural features using various computational models and established structure-property relationships. These predictions are based on the analysis of key molecular descriptors such as lipophilicity, polar surface area, and the presence of specific functional groups.

It is important to note that the following sections present a qualitative prediction of the ADME properties of this compound. This information is based on computational modeling principles and not on experimentally determined values for this specific compound.

Absorption

Computational models predict gastrointestinal absorption based on physicochemical properties that influence a molecule's ability to permeate biological membranes.

Gastrointestinal Absorption: The presence of both polar (acetamide) and non-polar (methyl group, pyrrolidine ring) functionalities suggests that this compound would likely exhibit moderate to good passive absorption from the gastrointestinal tract. Its predicted size and hydrogen bonding capacity generally fall within the ranges considered favorable for oral absorption.

Permeability: In silico models, such as those evaluating Caco-2 cell permeability, would likely classify this compound as having adequate permeability. The balance between its lipophilicity and polarity is a key determinant in this prediction.

Distribution

The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins and penetrate various tissues, including the central nervous system (CNS).

Plasma Protein Binding: Computational predictions for plasma protein binding are often based on lipophilicity. Given the moderate lipophilicity anticipated for this compound, it is predicted to have a low to moderate affinity for plasma proteins like albumin. This would result in a significant fraction of the compound remaining unbound and pharmacologically active in the bloodstream.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is a critical consideration for CNS-acting drugs and for assessing potential off-target effects. In silico models for BBB penetration analyze factors such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. The structural characteristics of this compound suggest a potential for CNS penetration. nih.gov The tertiary amine within the pyrrolidine ring can be a factor in BBB transport. nih.gov

Metabolism

In silico metabolism prediction identifies potential sites on a molecule that are susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes.

CYP Enzyme Inhibition: Computational models can screen for potential interactions with key CYP isozymes. Without specific inhibitory functional groups, this compound is not predicted to be a potent inhibitor of major CYP enzymes, though weak interactions cannot be entirely ruled out.

Excretion

The primary routes of excretion for small molecules are through the kidneys (renal) or in the feces via bile (hepatic).

Renal Excretion: Given its predicted water solubility and moderate size, renal excretion is anticipated to be a significant route of elimination for this compound and its potential metabolites.

P-glycoprotein (P-gp) Interaction: Computational models can predict whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein. The tertiary amine structure might suggest a potential for interaction with P-gp, which could influence its distribution and elimination. nih.gov

The following table summarizes the qualitative in silico ADME predictions for this compound.

ADME ParameterPredicted PropertyRationale
Absorption
Gastrointestinal AbsorptionGoodFavorable balance of lipophilicity and polarity.
Caco-2 PermeabilityHighPredicted to readily cross intestinal cell membranes.
Distribution
Plasma Protein BindingLow to ModerateModerate lipophilicity suggests limited binding.
Blood-Brain Barrier PenetrationLikelyMolecular size and characteristics are conducive to CNS entry.
Metabolism
Metabolic StabilityModeratePotential for oxidation on the pyrrolidine ring.
Major MetabolitesOxidized and N-dealkylated productsCommon metabolic pathways for this structural class.
CYP450 InhibitionUnlikelyLacks common structural alerts for potent inhibition.
Excretion
Primary RouteRenalExpected clearance through the kidneys.
P-gp SubstratePossibleTertiary amine moiety may interact with this efflux pump.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-(3-methylpyrrolidin-3-yl)acetamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

One-dimensional (1D) NMR techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide foundational data on the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the acetamide (B32628) group (N-H and acetyl methyl), the pyrrolidine (B122466) ring methyl group, and the methylene (B1212753) (-CH₂-) groups of the pyrrolidine ring. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (nitrogen and the carbonyl group), and the splitting patterns (multiplicity) reveal the number of neighboring protons. Protons on the pyrrolidine ring may exhibit complex second-order coupling patterns due to their diastereotopic nature. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. Key signals would include the carbonyl carbon of the amide, the quaternary carbon of the pyrrolidine ring bonded to the methyl group, the methyl carbons, and the methylene carbons of the pyrrolidine ring. researchgate.net

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, helping to identify adjacent protons within the pyrrolidine ring and trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity of quaternary carbons (like C3 of the pyrrolidine ring and the carbonyl carbon) and piecing together the entire molecular puzzle.

The table below outlines the predicted NMR chemical shifts for this compound, based on established values for similar structural motifs. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH ₃-C=O ~1.9 - 2.1 (singlet) ~23 - 25
C H₃-C-N ~1.2 - 1.4 (singlet) ~25 - 28
NH ~7.5 - 8.5 (broad singlet) -
Pyrrolidine CH ₂ (C2, C5) ~2.8 - 3.4 (multiplet) ~50 - 55
Pyrrolidine CH ₂ (C4) ~1.7 - 2.2 (multiplet) ~35 - 40
Pyrrolidine C -CH₃ (C3) - ~40 - 45
C =O - ~170 - 175

Mass Spectrometry (MS) Techniques for Compound Identification and Purity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nist.gov Cyclic aliphatic amines typically exhibit strong molecular ion peaks, which aids in initial identification. ntu.edu.sg

When subjected to ionization, particularly through electron impact (EI), the molecule fragments in a predictable manner. The primary fragmentation pathways for this compound are expected to involve alpha-cleavage, a characteristic process for amines. jove.comlibretexts.org This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom within the pyrrolidine ring, leading to the formation of a stable iminium cation. nih.gov Another significant fragmentation would be the cleavage of the amide bond. rsc.org Analysis of these fragments helps to confirm the different components of the molecular structure.

The table below details the expected major fragments for this compound in an EI-MS spectrum.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Description Proposed Structure / Formula Predicted m/z
Molecular Ion [C₇H₁₄N₂O]⁺ 142
Alpha-cleavage (loss of CH₃•) [M - CH₃]⁺ 127
Alpha-cleavage (pyrrolidine ring opening) Varies Varies
Cleavage of acetamide group [C₅H₁₁N]⁺ 85
Acetyl cation [CH₃CO]⁺ 43
Iminium ion from ring cleavage [C₄H₈N]⁺ 70

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological matrices like plasma or urine. While specific metabolic data for this compound is not extensively documented, the metabolism of compounds with similar pyrrolidine moieties has been studied. researchgate.net

Common metabolic pathways for pyrrolidine-containing compounds include:

Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the pyrrolidine ring.

Oxidation: Further oxidation of a hydroxylated metabolite to a ketone or the opening of the pyrrolidine ring. researchgate.net

N-dealkylation: While this molecule does not have an N-alkyl group on the ring, this is a common pathway for related structures.

Phase II Conjugation: Following Phase I modifications, the molecule can be conjugated with hydrophilic groups like glucuronic acid to facilitate excretion.

LC-MS/MS can be used in various scan modes to detect these metabolites. For instance, a neutral loss scan can identify all metabolites that lose a specific fragment (e.g., the mass of a glucuronide group), while a precursor ion scan can find all metabolites that produce a common product ion characteristic of the parent drug's core structure. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. mdpi.com For this compound, these techniques can confirm the presence of the key amide and amine functionalities.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands. The N-H stretch of the secondary amide will appear as a distinct peak. The C=O stretch, known as the "Amide I" band, is typically a very strong and sharp absorption. The N-H bend, or "Amide II" band, is also a prominent feature. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups will be present. vscht.cz

The table below lists the expected vibrational frequencies for the key functional groups.

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H (Amide) Stretch 3300 - 3100 Medium Medium
C-H (Alkyl) Stretch 3000 - 2850 Medium-Strong Strong
C=O (Amide I) Stretch 1680 - 1630 Strong Medium
N-H (Amide II) Bend 1570 - 1515 Medium-Strong Weak
C-N Stretch 1300 - 1200 Medium Medium

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of a molecule by orders of magnitude when it is adsorbed onto or very close to a nanostructured metal surface (typically silver or gold). researchgate.net

For this compound, SERS could be used for trace-level detection. The enhancement is strongly dependent on the orientation of the molecule on the surface. It is likely that the lone pair of electrons on the pyrrolidine nitrogen or the oxygen of the amide carbonyl group would interact with the metal surface. This interaction dictates which vibrational modes are most enhanced. Studies on peptides have shown that the enhancement of the Amide I band can be suppressed if bulky side chains prevent the amide bond from getting close to the surface. nih.govrsc.org Therefore, the SERS spectrum could provide insights into the molecule's surface orientation in addition to enhanced detection sensitivity. nih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for purity assessment and quantification. researchgate.net A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection could be achieved using a UV detector (as the amide bond provides a chromophore) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC): GC is another option, particularly if coupled with a mass spectrometer (GC-MS). Due to the polarity and potential for hydrogen bonding of the amide and amine groups, derivatization might be necessary to improve the compound's volatility and thermal stability, preventing peak tailing and ensuring good chromatographic performance.

Method validation according to established guidelines would be required to ensure that the chosen chromatographic method is accurate, precise, linear, and robust for its intended purpose of purity determination or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and UHPLC

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for the purity assessment and quantification of "this compound". Due to the polar nature of the compound, stemming from the acetamide and the pyrrolidine amine functionalities, reversed-phase (RP) chromatography is a highly suitable analytical approach. sigmaaldrich.comsielc.com UHPLC, with its use of smaller particle-sized columns (typically under 2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. sigmaaldrich.com

For a compound like "this compound", a C18 column is a common starting point for method development in reversed-phase HPLC. sigmaaldrich.com However, given the compound's polarity, alternative stationary phases such as polar-embedded or polar-endcapped columns might provide better retention and selectivity. chromatographyonline.com Another viable strategy for analyzing such polar molecules is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. chromatographyonline.comresearchgate.net

The mobile phase in a reversed-phase setup typically consists of a mixture of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile or methanol. mdpi.com The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) is often necessary to improve peak shape and ensure compatibility with mass spectrometry (MS) detection. sielc.comsielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased during the run, is generally preferred for separating the main compound from any potential impurities with different polarities.

Detection can be accomplished using a Diode Array Detector (DAD) or a UV detector, although the chromophore in "this compound" may offer limited sensitivity. A more universal and highly sensitive detection method is mass spectrometry, which also provides valuable structural information for impurity identification. sigmaaldrich.com

Below is a representative table of potential HPLC and UHPLC method parameters for the analysis of "this compound".

Table 1: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

Parameter HPLC Conditions UHPLC Conditions
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 min 5% to 95% B over 3 min
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temperature 30 °C 40 °C
Injection Volume 10 µL 1 µL

| Detection | UV at 210 nm or Mass Spectrometry| UV at 210 nm or Mass Spectrometry|

Chiral Chromatography for Enantiomeric Purity

"this compound" possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to determine the enantiomeric purity of the compound. eijppr.com Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. rsc.orgmdpi.com

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including those containing amine and amide functionalities. nih.govxjtu.edu.cn The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric separation.

For "this compound", polysaccharide-based CSPs like Chiralcel® OD or Chiralpak® AD are excellent candidates. The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. eijppr.com

The mobile phase for chiral separations can be run in normal-phase, polar-organic, or reversed-phase modes. Normal-phase, using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), often provides the best selectivity for polysaccharide-based CSPs. mdpi.com The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is frequently necessary to improve the peak shape of basic compounds like pyrrolidine derivatives.

The enantiomeric purity is determined by calculating the percentage of each enantiomer from their respective peak areas in the chromatogram.

The following table outlines potential chiral chromatography method parameters for the enantiomeric purity determination of "this compound".

Table 2: Illustrative Chiral Chromatography Method Parameters for this compound

Parameter Chiral HPLC Conditions
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

| Detection | UV at 210 nm |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Biocatalysis

Currently, detailed synthetic routes for N-(3-methylpyrrolidin-3-yl)acetamide are not extensively documented in peer-reviewed literature. A potential precursor, N-(1-benzyl-3-methylpyrrolidin-3-yl)amine, is listed as a raw material for its preparation, suggesting a synthetic strategy likely involving acylation of the primary amine following debenzylation.

Future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic methodologies. Of particular interest would be the exploration of biocatalysis. The use of enzymes in the synthesis of chiral amines and amides is a rapidly growing field, offering advantages in terms of selectivity and sustainability. Research into enzymes such as aminotransferases or lipases could yield highly efficient routes to enantiomerically pure forms of this compound, which would be crucial for investigating its biological properties.

Potential Research Directions in Synthesis:

Research AreaFocusPotential Impact
Novel Chemical Synthesis Development of asymmetric syntheses, exploration of new catalytic systems (e.g., transition metal catalysis), and optimization of reaction conditions.Increased yield, improved stereocontrol, and reduced production costs.
Biocatalytic Synthesis Screening and engineering of enzymes (e.g., transaminases, acyltransferases) for the stereoselective synthesis of the chiral amine precursor and its subsequent acylation.Environmentally friendly and highly selective production of enantiopure this compound.
Flow Chemistry Implementation of continuous flow processes for the synthesis.Enhanced safety, scalability, and process control.

Deeper Investigation into Underexplored Biological Activities

The biological profile of this compound remains largely uncharacterized. The pyrrolidine (B122466) scaffold is a common motif in many biologically active compounds, including pharmaceuticals and natural products. This structural feature suggests that this compound could possess interesting pharmacological properties.

Initial research efforts should involve broad-spectrum biological screening to identify any potential therapeutic areas. This could include assays for activity against various enzyme classes, receptor binding assays, and phenotypic screens in different cell models. Given the prevalence of the pyrrolidine ring in central nervous system (CNS) active compounds, initial investigations could focus on neurological targets.

Suggested Areas for Biological Screening:

Target ClassRationaleExample Assays
Central Nervous System Receptors The pyrrolidine moiety is present in numerous CNS drugs.Radioligand binding assays for dopamine (B1211576), serotonin, and GABA receptors.
Enzyme Inhibition Amide-containing compounds can act as enzyme inhibitors.Assays for proteases, kinases, and acetylcholinesterase.
Antimicrobial Activity Many nitrogen-containing heterocycles exhibit antimicrobial properties.Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.
Anticancer Activity The pyrrolidine scaffold is found in some anticancer agents.Cytotoxicity assays against various cancer cell lines.

Advanced Computational Modeling for Mechanism and SAR Refinement

In the absence of experimental data, computational modeling provides a powerful tool to predict the potential properties and biological activities of this compound. Molecular docking studies could be employed to virtually screen the compound against a wide range of biological targets, helping to prioritize experimental investigations.

Once a biological target is identified, more advanced computational techniques, such as molecular dynamics simulations, can be used to study the binding mode and stability of the compound in the active site. Furthermore, these models can be used to design and predict the activity of new analogs, guiding the development of a structure-activity relationship (SAR) and the optimization of lead compounds.

Computational Approaches to Be Explored:

Modeling TechniqueApplicationExpected Outcome
Molecular Docking Virtual screening against libraries of known drug targets.Identification of potential biological targets and prediction of binding affinities.
Molecular Dynamics Simulations Investigation of the dynamic behavior of the compound-target complex.Understanding of binding stability and key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models based on the biological activity of a series of analogs.Guidance for the rational design of more potent and selective compounds.

Development of this compound as a Chemical Probe for Specific Targets

Should initial screening and computational studies identify a specific and potent interaction with a biological target, this compound could serve as a starting point for the development of a chemical probe. Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native biological context.

The development of a chemical probe would involve iterative cycles of chemical synthesis and biological testing to optimize potency, selectivity, and cell permeability. The ultimate goal would be to create a molecule that can be used to modulate the activity of its target in living systems, thereby helping to elucidate its biological role and validate it as a potential therapeutic target.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-methylpyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrrolidine-based acetamides often involves condensation reactions between amines and acetylating agents (e.g., acetic anhydride). For example, analogous compounds like N-(3-hydroxypyridin-2-yl)acetamide are synthesized via nucleophilic substitution under controlled temperatures (0–5°C) in ethanol with piperidine as a catalyst . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted starting materials or diacetylated derivatives.

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl group on the pyrrolidine ring (δ ~1.2–1.5 ppm) and the acetamide carbonyl (δ ~168–170 ppm) are diagnostic. Compare with published spectra of structurally similar compounds, such as N-(3-chloro-4-methoxyphenyl)acetamide .
  • IR : The carbonyl stretch (C=O) typically appears at ~1650–1680 cm⁻¹, while N-H stretches (amide) are observed at ~3200–3350 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., C₇H₁₄N₂O for this compound).

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the biological activity of this compound in cancer cell lines?

  • Methodological Answer :

  • Cell Line Selection : Use panels of cancer cell lines (e.g., HCT-116, MCF-7) and normal cell controls to assess selectivity. For example, acetamide derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide showed differential activity across cell lines .
  • MTT Assay : Treat cells with a concentration gradient (e.g., 1–100 µM) for 48–72 hours. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO).
  • Mechanistic Studies : Follow up with apoptosis assays (Annexin V/PI staining) or cell-cycle analysis (flow cytometry) to identify modes of action.

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for pyrrolidine acetamide derivatives?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between this compound and target proteins (e.g., kinases or GPCRs). Compare binding poses with active/inactive analogs.
  • QSAR Models : Train machine learning models on datasets of acetamide bioactivity (e.g., IC₅₀ values) to predict modifications enhancing potency. For example, electron-withdrawing substituents on the pyrrolidine ring may improve target affinity .

Q. What strategies are effective in addressing discrepancies in biological data, such as varying potency across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of inconsistent results.
  • Orthogonal Assays : Validate findings using alternative methods (e.g., Western blotting for protein targets alongside phenotypic assays) .

Q. How can green chemistry principles be applied to scale up the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalytic Efficiency : Optimize catalyst loading (e.g., piperidine) to reduce waste. Microwave-assisted synthesis (e.g., 2–4 hours at 80°C) can enhance reaction rates and yield .
  • Waste Management : Implement solvent recovery systems and minimize column chromatography by switching to crystallization-based purification.

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N-(3-methylpyrrolidin-3-yl)acetamide
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N-(3-methylpyrrolidin-3-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.